P101 protein
Description
Properties
CAS No. |
135946-76-8 |
|---|---|
Molecular Formula |
C4 H4 Cl N S |
Synonyms |
P101 protein |
Origin of Product |
United States |
Scientific Research Applications
Immunology
P101 protein has been shown to play a significant role in immune cell signaling. Specifically, it is involved in neutrophil chemotaxis and reactive oxygen species production. Studies have demonstrated that neutrophils lacking P101 exhibit impaired migration and reduced reactive oxygen species generation compared to those lacking p84, another regulatory subunit of PI3Kγ . This highlights P101's unique contribution to immune responses.
Cancer Research
The P101-p110γ complex is implicated in cancer progression, particularly in tumors where PI3K signaling is dysregulated. Research has shown that targeting this pathway can lead to potential therapeutic strategies for cancers with mutations in the PIK3CA gene or related pathways. For instance, studies indicate that inhibiting PI3Kγ can reduce tumor growth and metastasis .
Drug Development
The understanding of P101's role in PI3Kγ activation has opened avenues for drug development aimed at modulating this pathway. Purdue University researchers have recently revealed mechanisms that could lead to new therapies targeting PI3Kγ, potentially improving treatments for conditions like cancer and autoimmune diseases . The ability to selectively inhibit or activate PI3Kγ based on its subunit composition (p101 vs. p84) presents a novel approach in pharmacology.
Case Studies and Findings
Mechanistic Insights
P101's structural characteristics enable it to interact specifically with p110γ, forming a stable heterodimer essential for its function. The unique assembly of the p110γ-p101 complex allows for distinct signaling responses compared to other PI3K complexes. This specificity is crucial for understanding how different cellular contexts can affect signaling outcomes .
Chemical Reactions Analysis
Structural Basis of P101-p110γ Interaction
The P101 subunit forms an obligate heterodimer with the p110γ catalytic subunit, enabling GPCR-mediated PI3Kγ activation. Cryo-EM studies reveal:
-
Interface regions : Three contact points between P101 and p110γ:
Table 1: Key Residues in P101-p110γ Binding
Gβγ Activation Mechanism
P101 enables PI3Kγ activation by recruiting Gβγ through two distinct mechanisms:
-
Primary activation : P101’s GBD binds Gβγ, anchoring the complex to membranes.
-
Secondary activation : Gβγ binds p110γ’s helical domain, inducing conformational changes that enhance lipid kinase activity .
Table 2: Gβγ Sensitivity of P101-p110γ Complexes
Dynamic Conformational Changes
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) highlights allosteric regulation:
-
P101 binding stabilizes the RBD-C2 linker and helical domain of p110γ, priming it for Gβγ interaction .
-
Membrane binding induces helical domain exposure in p110γ, further enhanced by Gβγ .
Mutational Analysis and Pathogenic Implications
Oncogenic mutations in p110γ (e.g., E347K, R472C) at the P101 interface alter complex dynamics:
-
E347K : Disrupts P101-p110γ interface, increasing HDX flexibility and Gβγ activation by 2–3× .
-
R472C : Destabilizes ABD-RBD-C2 linker interaction, leading to constitutive activation .
Comparative Regulation with p84 Subunit
P101 and p84 (a homolog) confer distinct activation profiles:
-
P101-dependent PI3Kγ : Requires Gβγ binding for activation.
Therapeutic Targeting
A nanobody targeting the P101-p110γ interface selectively inhibits GPCR activation of P101-containing complexes, sparing p84-p110γ . This specificity highlights P101’s unique role in inflammatory and oncogenic signaling.
Comparison with Similar Compounds
Comparison with Similar Regulatory Subunits
p84 (p87PIKAP): A Structural and Functional Homolog
Key comparisons include:
- Functional Divergence :
- While both subunits bind p110γ in a mutually exclusive manner, p84/p110γ complexes are less responsive to Gβγ and rely on Ras for activation .
- In mast cells, p84 is the sole adaptor, whereas macrophages predominantly express p101 .
- p101 deletion abolishes GPCR-driven neutrophil migration and reactive oxygen species (ROS) production, whereas p84 loss primarily affects cardiac signaling .
Structural Determinants of Activation
- Domain Architecture :
- Cryo-EM Insights :
Evolutionary and Database Homologs
- A putative p101 homolog (GenBank BC028998) shares clustered conservation in functional domains but diverges in non-critical regions, suggesting evolutionary specialization .
- Viral homologs (e.g., Bombyx mori cypovirus p101) are unrelated to mammalian p101, highlighting functional convergence in lipid kinase regulation .
Key Research Findings
Signaling Pathways
- p101/p110γ : Mediates Gβγ-dependent PI3Kγ activation in neutrophils, driving chemotaxis and inflammation .
- p84/p110γ : Couples Ras and GPCR signals in mast cells, influencing allergic responses .
Disease Relevance
- Immune Disorders : p101-deficient mice show impaired neutrophil migration and reduced inflammatory responses .
- Cancer : Overexpression of p101 in T-cell lymphoma enhances p110γ activity and Akt survival signaling, promoting malignancy .
Unresolved Controversies
- Functional Redundancy: Despite overlapping roles in PI3Kγ activation, p101 and p84 exhibit non-redundant functions in vivo, possibly due to tissue-specific expression or differential effector coupling .
Preparation Methods
Mammalian and Insect Cell Systems
p101 is typically co-expressed with p110γ in mammalian (HEK293, COS-7) or insect (Sf9) cell systems to ensure proper folding and complex formation. In HEK293 cells, transient transfection with plasmids encoding p101 and p110γ yields heterodimers detectable via co-immunoprecipitation. For larger-scale production, Sf9 cells infected with baculoviruses encoding both subunits achieve ~2–5 mg of complex per liter of culture. Co-expression is essential, as p110γ alone exhibits instability and negligible kinase activity.
Bacterial Expression Challenges
Attempts to express p101 in E. coli often result in insoluble aggregates due to its large size (101 kDa) and lack of chaperones. Solubility tags such as GST or MBP improve yields marginally but require subsequent cleavage steps that risk destabilizing the p101-p110γ interface. Thus, eukaryotic systems remain preferred for functional studies.
Extraction and Solubilization
Cell Lysis Conditions
Cells expressing p101-p110γ are lysed in ice-cold buffers containing:
-
20 mM HEPES (pH 7.4)
-
150 mM NaCl
-
1% NP-40 or CHAPS
-
Protease inhibitors (e.g., PMSF, leupeptin)
Mechanical disruption via sonication (3 × 10 s pulses) or Dounce homogenization is employed for mammalian cells, while insect cells require gentler methods like freeze-thaw cycles.
Detergent Optimization
p101-p110γ complexes are membrane-associated due to p101’s Gβγ-binding domain (GBD). Detergent screening reveals 0.5% n-dodecyl-β-D-maltoside (DDM) optimally solubilizes the heterodimer while preserving kinase activity. Lower detergent concentrations (0.1% Triton X-100) suffice for cytoplasmic extracts.
Purification Strategies
Affinity Chromatography
Tandem Affinity Tagging:
-
p110γ is tagged with a C-terminal hexahistidine (His6) motif, enabling Ni-NTA affinity purification.
-
p101 lacks native affinity tags; co-purification with p110γ confirms complex formation. Elution with 250 mM imidazole yields ~60% pure complexes, requiring subsequent ion-exchange polishing.
Immunoaffinity Methods:
Monoclonal antibodies against p101 (e.g., clone F1398) coupled to Protein A/G beads isolate endogenous p101 from neutrophil lysates. This method achieves >90% purity but risks epitope masking in certain conformations.
Size-Exclusion Chromatography (SEC)
Final polishing using Superdex 200 Increase columns resolves p101-p110γ (Stokes radius: 5.8 nm) from free p110γ (4.2 nm) and contaminants. SEC buffer conditions:
Biochemical Characterization
Hydrodynamic Analysis
Multi-Angle Light Scattering (MALS):
SEC-MALS confirms a 1:1 stoichiometry for p101-p110γ (calculated MW: 248 kDa vs. observed: 255 ± 10 kDa). Deviations indicate aggregation or incomplete complex formation.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
HDX-MS maps dynamic regions in p101-p110γ. Key findings:
Functional Assays
Lipid Kinase Activity:
p101-p110γ activity is quantified via PIP3 production using ELISA or fluorescent probes (e.g., PIP3 Biosensor). Basal activity is ~0.5 nmol/min/mg, increasing 200-fold with 500 nM Gβγ.
| Condition | Activity (nmol/min/mg) | Fold Activation |
|---|---|---|
| Basal | 0.5 ± 0.1 | 1× |
| + 100 nM Gβγ | 45 ± 6 | 90× |
| + 500 nM Gβγ | 98 ± 12 | 196× |
| + 100 nM Ras | 2.1 ± 0.3 | 4× |
Protein-Protein Interaction Studies:
Surface plasmon resonance (SPR) measures Gβγ binding to immobilized p101-p110γ. The heterodimer exhibits a K<sub>D</sub> of 18 ± 3 nM for Gβγ, versus 120 nM for p110γ alone.
Troubleshooting and Optimization
Complex Stability Issues
p101-p110γ dissociates during SEC if:
Stabilization strategies include adding 10% glycerol or 0.1 mg/mL BSA to storage buffers.
Endogenous p101 Isolation from Neutrophils
Human neutrophils express ~50 ng p101 per 10<sup>6</sup> cells. Key steps:
-
Lysis in RIPA buffer supplemented with 1 mM Na<sub>3</sub>VO<sub>4</sub> and 10 mM NaF.
-
Pre-clearing with Protein G beads to reduce non-specific binding.
-
Immunoprecipitation with anti-p101 (1:500 dilution, overnight at 4°C).
Comparative Analysis of p101 vs. p84 Complexes
p101 and p84 regulatory subunits confer distinct properties to PI3Kγ:
| Parameter | p101-p110γ | p84-p110γ |
|---|---|---|
| Gβγ Activation | 200-fold | 6-fold |
| Ras Dependence | Non-essential | Required |
| Complex Stability | Stable (K<sub>d</sub> < 10 nM) | Transient (K<sub>d</sub> ~ 100 nM) |
| HDX-MS Dynamics | Rigid C2-helical linker | Flexible C2-helical linker |
Q & A
Basic Research Questions
Q. What experimental approaches are used to study the interaction between p101 and p110γ subunits in PI3Kγ activation by Gβγ?
- Methodological Answer : Co-expression assays in COS-7 cells combined with truncation mutagenesis are standard for mapping binding domains. For example, p101 constructs lacking specific regions (e.g., residues 1–200) show impaired binding to p110γ, as validated via immunoprecipitation and enzymatic activity assays using Gβγ stimulation . In vitro binding assays with purified subunits (e.g., GST-pull-downs) further confirm direct interactions .
Q. How are functional domains of p101 identified and validated?
- Methodological Answer : Domain mapping involves generating deletion mutants (e.g., ΔN-terminal or ΔC-terminal) and testing their ability to bind p110γ and Gβγ. For instance, the N-terminal domain (residues 1–300) mediates p110γ binding, while the C-terminal domain (residues 601–800) interacts with Gβγ. Conservation of these domains across species (52–100% similarity) supports their functional significance . Dot-plot analyses (e.g., MEGALIGN software) and BLAST searches for homologues further validate domain conservation .
Q. What assays quantify PI3Kγ activity in p101/p110γ heterodimers?
- Methodological Answer : Lipid kinase assays using phosphatidylinositol (PtdIns) as a substrate measure PI3Kγ activity. Radioactive ATP incorporation into PtdIns(3,4,5)P3 or fluorescence-based detection (e.g., ELISA) are common. Activity is normalized to basal levels and Gβγ-stimulated conditions to assess regulatory roles of p101 .
Advanced Research Questions
Q. How do p101 and p87 subunits differentially regulate class IB PI3K isoforms?
- Methodological Answer : RT-PCR and tissue-specific expression profiling reveal distinct roles: p101 is constitutively expressed in immune cells, while p87 is inducible. Biochemical assays show p101/p110γ complexes exhibit higher basal activity but require Gβγ for full activation, whereas p87/p110γ shows lower basal activity but enhanced responsiveness to RTK signaling . Structural modeling (e.g., AlphaFold) of p101’s Gβγ-binding domain highlights key residues (e.g., hydrophobic pockets) absent in p87 .
Q. What mutational strategies elucidate p101’s role in substrate channeling and catalytic regulation?
- Methodological Answer : Site-directed mutagenesis targeting residues at substrate channel entrances (e.g., P101L mutation in UDP-rhamnosyltransferase) alters catalytic efficiency. Kinetic assays (e.g., , ) combined with molecular docking (e.g., AutoDock Vina) reveal steric hindrance or altered binding affinities caused by mutations . Truncation mutants (e.g., Δ601–800) abolish Gβγ-induced activation, confirming the C-terminal domain’s necessity .
Q. How are p101 homologues identified, and what challenges arise in cross-species functional studies?
- Methodological Answer : BLAST searches using conserved interaction domains (e.g., p101’s N-terminal residues 1–300) identify distant homologues (e.g., BC028998-encoded protein with 24% overall similarity but conserved binding motifs). Challenges include low sequence conservation outside functional domains and species-specific post-translational modifications. Co-expression in heterologous systems (e.g., HEK293T cells) tests functional complementarity .
Q. What structural techniques resolve p101’s role in PI3Kγ activation?
- Methodological Answer : Cryo-EM and X-ray crystallography of p101/p110γ heterodimers reveal conformational changes upon Gβγ binding. For example, AlphaFold3 predicts P101L mutation-induced structural distortions in substrate channels, validated via enzymatic assays showing reduced catalytic activity . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps dynamic regions during activation .
Q. How is p101 implicated in disease mechanisms, such as cancer or immune disorders?
- Methodological Answer : In acute myeloid leukemia (AML), CRISPR/Cas9 silencing of p101 (PIK3R5) disrupts PI3Kγ/Akt signaling, reducing cell proliferation. Pharmacological inhibition (e.g., IPI-549) combined with RNA-seq identifies downstream targets (e.g., FOXO1). Patient-derived xenograft (PDX) models validate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
